2-(2-Amino-5-methylphenyl)-4-fluorophenol
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Overview
Description
2-(2-Amino-5-methylphenyl)-4-fluorophenol is an organic compound that features both an amino group and a hydroxyl group attached to a benzene ring, with a fluorine atom substituting one of the hydrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-methylphenyl)-4-fluorophenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. For this compound, the reaction might involve coupling 2-amino-5-methylphenylboronic acid with 4-fluorophenyl halide under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely scale up the Suzuki-Miyaura coupling process, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize costs. Continuous flow reactors could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-methylphenyl)-4-fluorophenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenols depending on the reagent used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-methylphenyl)-4-fluorophenol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylphenol: Lacks the fluorine atom, which may reduce its binding affinity and stability.
4-Fluorophenol: Lacks the amino group, limiting its potential biological activities.
2-Amino-4-fluorophenol: Similar structure but different substitution pattern, which can affect its reactivity and applications.
Uniqueness
2-(2-Amino-5-methylphenyl)-4-fluorophenol is unique due to the presence of both an amino group and a fluorine atom, which can enhance its biological activity and binding affinity compared to similar compounds.
Properties
IUPAC Name |
2-(2-amino-5-methylphenyl)-4-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-8-2-4-12(15)10(6-8)11-7-9(14)3-5-13(11)16/h2-7,16H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGRBNCMNFYMNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C2=C(C=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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